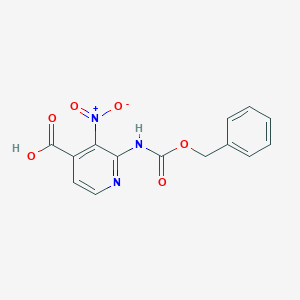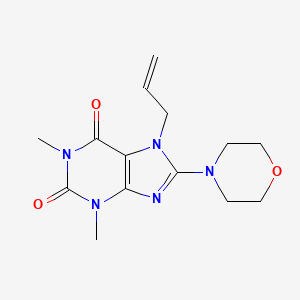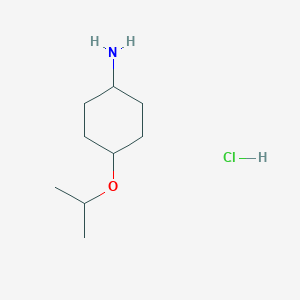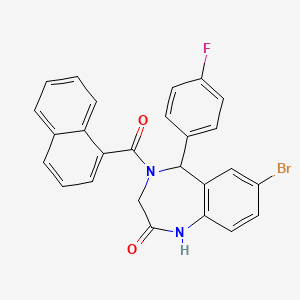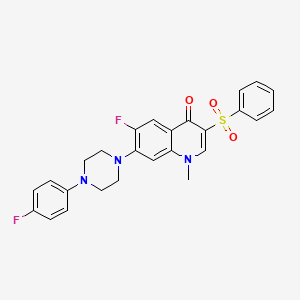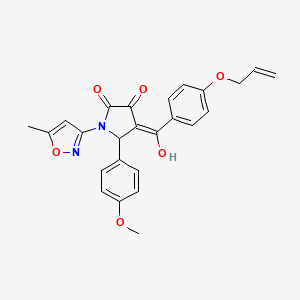
4-(4-(allyloxy)benzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 4-(4-(allyloxy)benzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a synthetic organic molecule characterized by its unique chemical structure This complex molecule comprises various functional groups, including allyloxy, benzoyl, hydroxy, methoxy, and pyrrolidinone
准备方法
Synthetic Routes and Reaction Conditions
Synthesizing 4-(4-(allyloxy)benzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one typically involves multi-step organic synthesis. Each step selectively modifies specific parts of the molecule to build the desired structure:
Formation of the Benzoyl Group: : Begin with the selective introduction of the benzoyl group onto an appropriate aromatic precursor.
Addition of the Allyloxy Group: : Allyl bromide and a base are used to introduce the allyloxy group through nucleophilic substitution.
Construction of the Pyrrolidinone Ring: : Cyclization reactions form the pyrrolidinone structure.
Introduction of Hydroxy and Methoxy Groups: : Selective hydroxylation and methylation reactions add the hydroxy and methoxy groups.
Industrial Production Methods
In an industrial setting, the production of such a complex molecule requires optimization of reaction conditions to maximize yield and purity. This includes:
Optimized Catalyst Use: : To accelerate reactions without compromising the product.
Temperature and Pressure Control: : Ensuring conditions favor desired products and minimize by-products.
Advanced Purification Techniques: : Techniques like recrystallization, column chromatography, or HPLC are used to purify the final compound.
化学反应分析
Types of Reactions
Oxidation: : The hydroxy group can be oxidized to form carbonyl compounds.
Reduction: : The carbonyl groups in the molecule can undergo reduction to form alcohols.
Substitution: : The allyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : KMnO4, NaBH4
Reducing Agents: : LiAlH4
Substitution Reactions: : Bases like NaOH, KOH
Major Products
The reactions produce a variety of products depending on the reagent and conditions used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while reduction of carbonyl groups will generate corresponding alcohols.
科学研究应用
4-(4-(allyloxy)benzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one has diverse applications across multiple scientific disciplines:
Chemistry: : Used as a precursor in synthetic organic chemistry to construct complex molecules.
Biology: : Potential utility in biochemical assays to explore enzyme activities and inhibitor studies.
Medicine: : Investigated for its potential therapeutic properties due to its unique structural motifs.
Industry: : Used in material science for developing new polymers and coatings with specific desired properties.
作用机制
The mechanism of action for 4-(4-(allyloxy)benzoyl)-3-hydroxy-5-(4-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one involves interaction with molecular targets within biological systems, such as enzymes or receptors. The diverse functional groups present allow it to participate in hydrogen bonding, van der Waals interactions, and covalent bonding with target biomolecules.
相似化合物的比较
Comparison with compounds such as 4-hydroxy-3-methoxybenzaldehyde, 5-methylisoxazole, and 4-allyloxybenzene highlights its uniqueness in combining these structural motifs into a single entity, imparting unique reactivity and application potential.
4-hydroxy-3-methoxybenzaldehyde: : Known for its antimicrobial properties.
5-methylisoxazole: : Utilized in the synthesis of various pharmaceuticals.
4-allyloxybenzene: : Employed in the production of polymers and resins.
属性
IUPAC Name |
(4E)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-5-(4-methoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O6/c1-4-13-32-19-11-7-17(8-12-19)23(28)21-22(16-5-9-18(31-3)10-6-16)27(25(30)24(21)29)20-14-15(2)33-26-20/h4-12,14,22,28H,1,13H2,2-3H3/b23-21+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPDNQZYJSGUOA-XTQSDGFTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)OCC=C)O)C(=O)C2=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)OCC=C)\O)/C(=O)C2=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
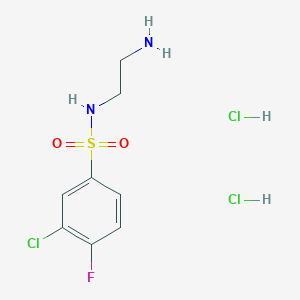
![ethyl 4-((4-((3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2482609.png)
![4-cyano-N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2482610.png)
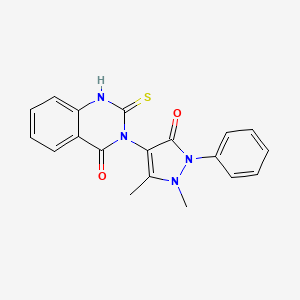
![N-[6-(3-Chloro-4-methylphenyl)pyrimidin-4-yl]prop-2-enamide](/img/structure/B2482614.png)
![N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N'-[3-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2482615.png)
![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2482616.png)
